molecular formula C18H14N2O B14725206 (9-Ethyl-9h-xanthen-9-yl)propanedinitrile CAS No. 6360-73-2

(9-Ethyl-9h-xanthen-9-yl)propanedinitrile

Cat. No.: B14725206
CAS No.: 6360-73-2
M. Wt: 274.3 g/mol
InChI Key: YUQAEHSUEMWDQI-UHFFFAOYSA-N
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Description

(9-Ethyl-9h-xanthen-9-yl)propanedinitrile is a chemical compound that belongs to the xanthene derivatives family. Xanthene derivatives are known for their diverse applications in pharmaceuticals, dyes, and as ligands in asymmetric catalysis . This compound, in particular, has a unique structure that makes it valuable for various scientific research and industrial applications.

Preparation Methods

The synthesis of (9-Ethyl-9h-xanthen-9-yl)propanedinitrile involves several steps. One common method includes the reaction of 9-phenyl-9H-xanthen-9-ol with enolisable ketones in the presence of 1,1′-(ethane-1,2-diyl)dipyridinium bistribromide (EDPBT) . This reaction forms a C-C bond, resulting in the desired xanthene derivative. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(9-Ethyl-9h-xanthen-9-yl)propanedinitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (9-Ethyl-9h-xanthen-9-yl)propanedinitrile involves its interaction with specific molecular targets and pathways. For instance, xanthene derivatives are known to modulate the Nrf2 pathway, which plays a crucial role in cellular response to oxidative stress . This modulation can lead to various biological effects, including antioxidant and anti-inflammatory activities.

Comparison with Similar Compounds

(9-Ethyl-9h-xanthen-9-yl)propanedinitrile can be compared with other xanthene derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.

Properties

CAS No.

6360-73-2

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

2-(9-ethylxanthen-9-yl)propanedinitrile

InChI

InChI=1S/C18H14N2O/c1-2-18(13(11-19)12-20)14-7-3-5-9-16(14)21-17-10-6-4-8-15(17)18/h3-10,13H,2H2,1H3

InChI Key

YUQAEHSUEMWDQI-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2OC3=CC=CC=C31)C(C#N)C#N

Origin of Product

United States

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